Regioisomeric Distinction: 2,5-Disubstitution Versus 1,2-Disubstitution Pattern in Piperazine Derivatives
Piperazine, 2-methyl-5-(2-methylpropyl)-(9CI) is structurally distinguished from its regioisomer 2-methyl-1-(2-methylpropyl)piperazine (CAS 1226336-30-6) by the position of the 2-methylpropyl substituent—at the 5-position versus the 1-position of the piperazine ring, respectively . Both compounds share the identical molecular formula (C₉H₂₀N₂) and molecular weight (156.2685 g/mol) but differ in substitution pattern [1]. The 2,5-disubstitution pattern places substituents on opposite nitrogen atoms of the piperazine ring, whereas the 1,2-disubstitution pattern positions both substituents on the same nitrogen (N1) and the adjacent carbon (C2), which alters the compound's conformational dynamics and potential synthetic utility [2].
| Evidence Dimension | Substitution Pattern / Regioisomerism |
|---|---|
| Target Compound Data | 2-methyl at C2, 2-methylpropyl at N5 (CAS 84477-69-0); C₉H₂₀N₂, MW 156.2685 |
| Comparator Or Baseline | 2-methyl at C2, 2-methylpropyl at N1 (CAS 1226336-30-6); C₉H₂₀N₂, MW 156.2685 |
| Quantified Difference | Different substitution pattern; identical molecular formula and mass; distinct IUPAC nomenclature and CAS registry numbers |
| Conditions | Structural analysis based on IUPAC nomenclature and CAS registry assignments |
Why This Matters
For synthetic chemists building structure-activity relationship (SAR) libraries, regioisomers are chemically distinct entities that cannot substitute for one another in reaction schemes or biological assays without altering outcomes.
- [1] Kuujia. 2-Methyl-1-(2-methylpropyl)piperazine CAS 1226336-30-6. View Source
- [2] Wu N, Gauthier D, Yehl PM, Dovletoglou A. Retention and Thermodynamic Studies of Piperazine Diastereomers in Reversed-Phase Liquid Chromatography. Chromatographia. 2004;59(3):189-195. View Source
